pKa Modulation and Protonation Advantage Over Histidine in pH-Responsive Gene Delivery Vectors
The pKa of the β-amino group in peptides incorporating methyl 2,3-diaminopropanoate (Dap(Me)) is significantly higher than that of histidine-rich peptides, enabling protonation at an earlier endosomal stage. This earlier protonation triggers membrane destabilization sooner, leading to enhanced DNA transfection efficiency. In a direct comparative study, a peptide containing Dap(Me) (LADap(Me)4-L1) demonstrated superior DNA transfection efficiency in A549 cells compared to Dap-containing and histidine-containing analogs [1].
| Evidence Dimension | pH-responsive protonation onset and resulting transfection efficiency |
|---|---|
| Target Compound Data | Peptide LADap(Me)4-L1 containing methylated 2,3-diaminopropanoic acid (Dap(Me)) showed optimal DNA transfection efficiency in A549 cells |
| Comparator Or Baseline | Peptides containing 2,3-diaminopropionic acid (Dap) or histidine residues |
| Quantified Difference | The Dap(Me) peptide exhibited the highest transfection efficiency among the series; pKa values of Dap and Dap(Me) peptides are higher than histidine, enabling protonation at an earlier endosomal maturation stage |
| Conditions | In vitro DNA transfection assays in A549 human lung adenocarcinoma epithelial cells |
Why This Matters
Higher transfection efficiency directly correlates with more effective non-viral gene delivery, reducing the amount of vector required and improving experimental reproducibility.
- [1] Chan, F. L. (2012). Effective DNA delivery mediated by pH responsive peptides. Master's thesis, The University of Hong Kong. View Source
